molecular formula C14H27NO3 B2864323 N-Boc-(+/-)-3-aminononanal CAS No. 1455442-32-6

N-Boc-(+/-)-3-aminononanal

Cat. No.: B2864323
CAS No.: 1455442-32-6
M. Wt: 257.374
InChI Key: WFVKPIHJWVLOSX-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-aminononanal is a useful research compound. Its molecular formula is C14H27NO3 and its molecular weight is 257.374. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Boc-(+/-)-3-aminononanal is primarily used as a protective group for amines in organic synthesis . The primary target of this compound is the amine group present in various biomolecules .

Mode of Action

The compound works by protecting the amine group, making it less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and other complex polyfunctional molecules . By protecting the amine group, it allows for sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis .

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-3-aminonononal largely depend on the conditions under which it is used. For instance, the compound is stable under various conditions and can be easily introduced and removed . .

Result of Action

The result of the compound’s action is the successful protection of the amine group, allowing for the synthesis of complex molecules without unwanted side reactions . This makes it an important tool in peptide synthesis, as it prevents racemization during the process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable towards most nucleophiles and bases, making it suitable for use under a wide range of conditions . It is cleaved under anhydrous acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other reagents .

Properties

IUPAC Name

tert-butyl N-(1-oxononan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKPIHJWVLOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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